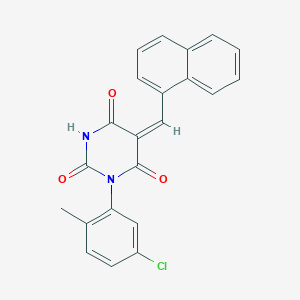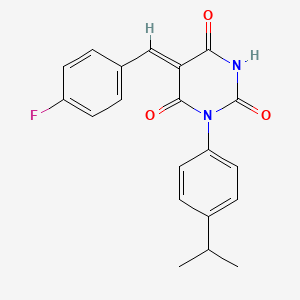![molecular formula C19H23N3O B4933113 1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933113.png)
1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine, commonly known as A-86929, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
作用機序
The mechanism of action of A-86929 involves its binding to dopamine D2 and D3 receptors, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity in the brain. A-86929 has also been shown to have an allosteric modulatory effect on the D2 receptor, which enhances its binding affinity for dopamine (Shirayama et al., 2004).
Biochemical and Physiological Effects
A-86929 has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive and emotional processing. A-86929 has been shown to enhance the activity of the mesocorticolimbic dopamine system, which is involved in the regulation of reward and motivation (Shirayama et al., 2004).
実験室実験の利点と制限
One of the advantages of A-86929 is its high affinity for dopamine D2 and D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of A-86929 is its relatively low selectivity for dopamine receptors, which may lead to off-target effects (Shirayama et al., 2004).
将来の方向性
There are several future directions for the study of A-86929. One area of interest is the development of more selective D2 and D3 receptor ligands, which could be used to study the specific roles of these receptors in various physiological and pathological conditions. Another area of interest is the investigation of the potential therapeutic applications of A-86929 in the treatment of psychiatric disorders, such as depression and anxiety (Shirayama et al., 2004).
Conclusion
In conclusion, A-86929 is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for dopamine D2 and D3 receptors, which are involved in the regulation of mood, reward, and motivation. A-86929 has also been shown to have anxiolytic and anti-depressant effects in animal models. While A-86929 has some limitations, it remains a useful tool for studying the role of dopamine receptors in various physiological and pathological conditions.
合成法
The synthesis of A-86929 involves the reaction of 1-(2-bromobenzyl)-4-(2-pyridyl)piperazine with allyl alcohol in the presence of a palladium catalyst. The resulting product is purified using column chromatography to obtain A-86929 in high yield and purity (Koike et al., 1997).
科学的研究の応用
A-86929 has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for dopamine D2 and D3 receptors, which are involved in the regulation of mood, reward, and motivation. A-86929 has also been shown to have anxiolytic and anti-depressant effects in animal models (Shirayama et al., 2004).
特性
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-15-23-18-8-4-3-7-17(18)16-21-11-13-22(14-12-21)19-9-5-6-10-20-19/h2-10H,1,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOPDJJQODHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4933045.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933079.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)
![1-(cyclopropylcarbonyl)-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4933106.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)


![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)
